molecular formula C17H15N3O3 B2992709 (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide CAS No. 2035003-49-5

(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide

Cat. No.: B2992709
CAS No.: 2035003-49-5
M. Wt: 309.325
InChI Key: OWSRVGWNJIDFJL-ARJAWSKDSA-N
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Description

(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is a synthetic organic compound designed for research applications. Its structure features a furo[2,3-c]pyridin-7-one core linked to a pyridine ring via an acrylamide spacer. The α,β-unsaturated carbonyl group of the acrylamide moiety is a key functional group, acting as a soft electrophile that can form covalent adducts with soft nucleophiles, such as cysteine thiolate groups on proteins . This mechanism is central to the activity of many bioactive molecules and can be exploited to study enzyme inhibition or modulate protein function. The presence of nitrogen-containing heterocycles (the furopyridine and pyridine) suggests potential for interaction with various enzymatic targets and may impart favorable physicochemical properties. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(Z)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(4-3-13-2-1-7-18-12-13)19-8-10-20-9-5-14-6-11-23-16(14)17(20)22/h1-7,9,11-12H,8,10H2,(H,19,21)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSRVGWNJIDFJL-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the ethyl linker: This step may involve alkylation reactions using ethyl halides or similar reagents.

    Introduction of the acrylamide group: This can be done through amide coupling reactions using acrylamide derivatives and suitable coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound may be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for applications in material science.

Mechanism of Action

The mechanism of action of (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Comparisons

Key Compounds Analyzed:

(Z)-N-(2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide (Target Compound).

(E)-3-(Furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide ().

N-(7-Methyl-2-phenylamino-tetrahydrothieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ().

Table 1: Structural and Physicochemical Properties
Property Target Compound (Z-isomer) (E)-3-(Furan-2-yl) Analog () Thienopyrimidine Analog ()
Core Structure Furopyridine + acrylamide Furopyridine + acrylamide Thienopyrimidine + acetamide
Substituent Pyridin-3-yl Furan-2-yl Phenylamino, methyl
Isomerism Z-configuration E-configuration N/A
Molecular Formula Not explicitly provided C20H17N3O3 C18H19N5SO2
Molecular Weight ~355.38 (estimated) 298.29 369.44
Key Functional Groups Acrylamide, pyridine Acrylamide, furan Acetamide, thiophene

Structural Insights :

  • The Z/E isomerism in acrylamide derivatives (Target vs. ) critically affects molecular geometry.
  • The thienopyrimidine analog () diverges entirely in core structure, replacing furopyridine with a sulfur-containing heterocycle. This substitution alters electronic properties (e.g., increased lipophilicity due to thiophene) and may reduce solubility in polar solvents .
Spectroscopy:
  • IR/NMR Data: While spectral data for the Target Compound are unavailable, the thienopyrimidine analog () shows characteristic peaks: IR: C=O (1,730 cm⁻¹), NH (3,390 cm⁻¹) . ^1H-NMR: Methyl groups (δ 2.10–2.50 ppm), aromatic protons (δ 7.37–7.47 ppm) .
  • The pyridin-3-yl group in the Target Compound would likely exhibit distinct aromatic proton shifts (δ 7.5–8.5 ppm) compared to furan’s δ 6.0–7.0 ppm .

Biological Activity

(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a furo[2,3-c]pyridin moiety and a pyridine ring, which are known to contribute to its biological properties. The specific arrangement of functional groups allows for interactions with biological targets, making it a subject of interest in drug discovery.

Research indicates that compounds with similar structural frameworks often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyridine derivatives act as inhibitors of specific enzymes involved in disease pathways.
  • Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential as antibacterial agents.
  • Anticancer Properties : Preliminary studies suggest that this compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.

Antimicrobial Efficacy

Several studies have evaluated the antimicrobial activity of related compounds. For instance, compounds derived from pyridine structures have demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for related compounds range from 1.35 to 4.00 μM against Mycobacterium tuberculosis .

CompoundMIC (μM)Target Pathogen
6a1.35Mycobacterium tuberculosis
6e2.18Mycobacterium tuberculosis
6k4.00Mycobacterium tuberculosis

Anticancer Activity

The potential anticancer activity is supported by docking studies that suggest binding affinity to key proteins involved in cancer progression. For example, compounds with similar structures have been shown to bind effectively to the ribosomal peptidyl transferase center, indicating their potential role in inhibiting protein synthesis in cancer cells .

Case Studies

  • Tuberculosis Treatment : A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives revealed significant anti-tubercular activity, providing a framework for evaluating the efficacy of this compound against similar pathogens .
  • Cancer Cell Lines : Investigations into the effects on various cancer cell lines have shown that derivatives with similar functional groups can induce apoptosis and inhibit cell proliferation, suggesting a pathway for further exploration of this compound in oncological therapies .

Q & A

Q. What synthetic methodologies are validated for synthesizing (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide?

Methodological Answer: The synthesis typically involves coupling acrylamide derivatives with furopyridine intermediates. Key steps include:

  • Heterocycle Formation : The furo[2,3-c]pyridinone core can be synthesized via photocyclization (similar to indoloquinolinone synthesis using 3-(2-nitrophenyl)acrylamides under UV light) .
  • Acrylamide Coupling : Ethyl 2-(arylamido)-3-arylacrylates are reacted with furopyridine derivatives in ethanol under reflux (6–8 hours), followed by crystallization for purification .
  • Configuration Control : The Z-configuration is stabilized by intramolecular hydrogen bonding during synthesis, confirmed via 1H^1H-NMR coupling constants (Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}) and X-ray crystallography .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldCharacterization TechniquesReference
Furopyridine FormationUV light, toluene, 24 hours60–75%1H^1H-NMR, HRMS
Acrylamide CouplingEthanol, reflux, 8 hours71%1H^1H-/13C^{13}C-NMR, MP
PurificationEthanol recrystallizationHPLC, melting point analysis

Q. How is structural characterization performed to confirm the compound’s configuration and purity?

Methodological Answer:

  • Stereochemical Confirmation : The Z-configuration is verified via:
    • NMR Spectroscopy : Vicinal coupling constants (JHHJ_{H-H}) between α- and β-acrylamide protons (Z-isomer: J=912HzJ = 9–12 \, \text{Hz}; E-isomer: J=1216HzJ = 12–16 \, \text{Hz}) .
    • X-ray Crystallography : Cambridge Structural Database (CSD) surveys reveal protonation states and hydrogen-bonding patterns in pyridine-acrylamide hybrids .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) are used to confirm >95% purity .

Advanced Research Questions

Q. What experimental strategies address stability challenges in physiological conditions?

Methodological Answer:

  • Photostability : Protect from light during storage (amber vials) due to the furopyridine moiety’s susceptibility to photodegradation, as observed in similar heterocycles .
  • pH-Dependent Stability : Conduct accelerated stability studies (40°C/75% RH, pH 1–9 buffers) with LC-MS monitoring. Adjust formulation using cyclodextrins or liposomal encapsulation if degradation occurs .
  • Oxidative Resistance : Add antioxidants (e.g., ascorbic acid) to buffers during in vitro assays to prevent acrylamide oxidation .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Core Modifications : Replace the furopyridine with thieno[2,3-c]pyridine (as in 4SC-207) to enhance microtubule inhibition in taxane-resistant cells .
  • Acrylamide Substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyridin-3-yl ring to improve binding to kinase targets, guided by docking studies .
  • Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) on analogues (e.g., ethyl 2-amino-4-(pyridin-3-yl)chromene-3-carboxylate) to identify critical electrostatic/hydrophobic interactions .

Q. Table 2: SAR Insights from Analogues

Modification SiteBiological ImpactReference
Furopyridine → ThienopyridineIncreased potency in resistant cell lines
Pyridin-3-yl substitutionEnhanced kinase binding (IC50_{50} ↓ 50%)
Acrylamide chain lengthReduced off-target toxicity (LD50_{50} ↑ 2×)

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Re-evaluate potency using consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. ATP-based viability assays) .
  • Metabolic Profiling : Perform hepatic microsome studies to identify species-specific metabolite differences affecting efficacy .
  • Crystallographic Validation : Compare target-binding modes (e.g., tubulin or kinase active sites) using X-ray structures to explain divergent activities .

Q. What computational approaches predict binding modes and off-target effects?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with β-tubulin (using PDB 1SA0) to assess resistance mechanisms in taxane-resistant mutants .
  • Machine Learning : Train QSAR models on pyrrolo[2,3-d]pyrimidine libraries to prioritize analogues with reduced hERG channel affinity .
  • Docking Screens : Use AutoDock Vina against kinase databases (e.g., KLIFS) to identify off-targets (e.g., FLT3 or EGFR) .

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